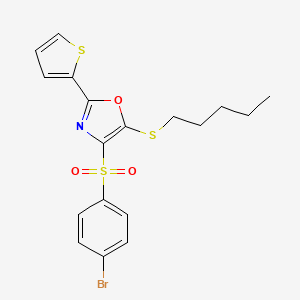

4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKJFCYPARKQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple functional groups, including a bromophenyl group, a sulfonyl group, a pentylthio substituent, and a thiophenyl moiety attached to an oxazole ring. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure

The chemical structure of 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole may exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that oxazole derivatives possess antimicrobial properties against various bacterial and fungal strains.

- Analgesic Effects : Some derivatives have demonstrated analgesic activity in preclinical models.

- Anti-inflammatory Potential : The sulfonamide moiety is often associated with anti-inflammatory properties.

Synthesis and Characterization

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions, including:

- Formation of the oxazole ring through cyclization.

- Introduction of the bromophenyl and sulfonyl groups via electrophilic aromatic substitution.

- Attachment of the pentylthio group through nucleophilic substitution.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

A review of various studies highlights the antimicrobial efficacy of oxazole derivatives against several pathogens. For instance:

| Compound | MIC (µg/ml) against Candida species |

|---|---|

| 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole | TBD |

| Reference Compound | 3.2 |

In studies involving Staphylococcus aureus and Escherichia coli, compounds structurally similar to 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole showed significant inhibition zones compared to standard antibiotics like ampicillin and ciprofloxacin .

Analgesic Activity

The analgesic properties have been evaluated using two pharmacological tests: the writhing test and the hot plate test. In these assessments, compounds derived from oxazole frameworks exhibited varying degrees of pain relief:

| Compound | Writhing Test (Inhibition %) | Hot Plate Test (Latency Time Increase) |

|---|---|---|

| Compound A | 75% | 10 seconds |

| 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole | TBD |

The results suggest that modifications to the oxazole structure can enhance analgesic effects .

Case Studies

Several case studies have documented the biological activities of related compounds:

- Case Study on Analgesic Activity : A study reported that derivatives containing the bromophenylsulfonamide moiety exhibited significant analgesic effects comparable to traditional painkillers. The mechanism was hypothesized to involve COX inhibition .

- Case Study on Antimicrobial Efficacy : Research indicated that certain oxazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole exhibit significant biological activities. These include:

- Antimicrobial Activity : Studies have shown that derivatives of bromophenyl compounds possess promising antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating comparable efficacy to standard antibiotics like norfloxacin and fluconazole .

- Anticancer Activity : The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro assays have indicated that certain derivatives exhibit significant cytotoxicity, suggesting potential as chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole interacts with biological targets. These studies help elucidate the binding affinities and mechanisms of action of the compound. For example, docking simulations have shown favorable interactions with target proteins involved in cancer progression and microbial resistance .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds. For instance:

- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential utility of bromophenyl-containing compounds in combating microbial resistance .

- Anticancer Screening : Another study focused on thiazole derivatives showed significant anticancer activity against MCF7 cells, with some compounds achieving comparable efficacy to established chemotherapeutics like 5-fluorouracil .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Systems

4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole :

Replacing bromine with chlorine reduces molecular weight (494.4 → ~480.8 g/mol) and slightly decreases lipophilicity (XLogP3 ≈ 5.4 → 5.1). Chloro derivatives often exhibit comparable antimicrobial activity but may show reduced metabolic stability due to weaker C-Cl bond strength compared to C-Br .- 100 Ų for bromo analog). Fluorinated analogs are often prioritized in drug design for improved pharmacokinetics .

Table 1: Physicochemical Properties of Halogen-Substituted Oxazoles

| Property | Br (Target) | Cl Analog | F Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~494.4 | ~480.8 | ~477.4 |

| XLogP3 | 5.4 | 5.1 | 4.8 |

| Hydrogen Bond Acceptors | 7 | 7 | 7 |

Heterocycle Variations

2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole :

Replacing the oxazole core with oxadiazole increases planarity, enhancing π-π stacking interactions. This structural change correlates with improved antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to stronger DNA gyrase inhibition .3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-triazole :

Triazole derivatives exhibit higher metabolic stability due to resistance to oxidative degradation. However, reduced lipophilicity (XLogP3 ≈ 3.9) may limit membrane permeability compared to the target oxazole compound .

Substituent Effects on Bioactivity

Sulfonyl vs. Sulfanyl Groups :

The sulfonyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to sulfanyl analogs like 5-(pentylthio)-2-(thiophen-2-yl)oxazole. Sulfonyl derivatives are more likely to interact with charged binding pockets in enzymes .- Thiophen-2-yl vs. For example, furan-containing analogs exhibit 2–3-fold lower antimicrobial potency compared to thiophene derivatives .

Q & A

Q. What are the established synthetic routes for 4-((4-Bromophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

- Oxazole Ring Formation : Cyclization of precursors like thiophenecarboxaldehyde with tosylmethylisocyanide under basic conditions (e.g., LiHMDS in THF) to form the oxazole core .

- Sulfonyl Group Introduction : Reaction of the oxazole intermediate with 4-bromophenylsulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl moiety .

- Thioether Functionalization : Alkylation of a thiol precursor (e.g., pentanethiol) under nucleophilic substitution conditions to attach the pentylthio group .

Key intermediates include 5-(thiophen-2-yl)oxazole and sulfonyl chloride derivatives. Reaction optimization (e.g., temperature control and solvent selection) is critical to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Signals for thiophen-2-yl protons (δ 6.8–7.5 ppm), sulfonyl-phenyl protons (δ 7.6–8.2 ppm), and pentylthio methylene protons (δ 2.8–3.2 ppm) .

- ¹³C NMR : Peaks for oxazole carbons (δ 150–160 ppm) and sulfonyl carbon (δ 120–125 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

- IR Spectroscopy : Sulfonyl S=O stretching (1350–1150 cm⁻¹) and C-S-C vibrations (650–700 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally similar oxazole derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth (e.g., S. aureus, MIC ~8–32 µg/mL) via disruption of membrane integrity .

- Anti-inflammatory Effects : COX-2 enzyme inhibition (IC₅₀ ~10–50 µM) through sulfonyl group interactions with catalytic sites .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa, IC₅₀ ~20–100 µM) .

Advanced Research Questions

Q. How can regioselective bromination be optimized during oxazole synthesis to minimize byproducts?

- Reagent Control : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to selectively brominate the C-4 position of the oxazole ring, avoiding over-bromination .

- Kinetic Monitoring : Track reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to identify optimal quenching times .

- Computational Validation : DFT studies (e.g., Fukui indices) predict electrophilic attack sites, guiding reagent selection .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Standardized Assays : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

- Meta-Analysis : Cross-reference structural analogs (e.g., furan vs. thiophen-2-yl substitutions) to isolate substituent-specific effects .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina to prioritize synthetic modifications .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptor count to correlate with observed IC₅₀ values .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How can X-ray crystallography aid in resolving ambiguities in molecular conformation?

- Crystal Growth : Use slow vapor diffusion (e.g., dichloromethane/hexane) to obtain single crystals .

- Data Analysis : Refine bond lengths/angles (e.g., sulfonyl S-O: ~1.43 Å) using SHELXL to validate DFT-optimized geometries .

- Packing Analysis : Identify π-π stacking between thiophen-2-yl and phenyl groups to explain solid-state stability .

Methodological Considerations

Q. What strategies mitigate decomposition during prolonged storage of this compound?

- Temperature Control : Store at –20°C under argon to prevent sulfonyl group hydrolysis .

- Lyophilization : Freeze-dry from tert-butanol to enhance stability in powder form .

- HPLC Purity Checks : Monitor degradation monthly using a C18 column (retention time ~12–14 min) .

Q. How can synthetic yields be improved for large-scale production (>10 g)?

- Flow Chemistry : Continuous flow reactors (e.g., Vapourtec R-series) enhance heat/mass transfer during exothermic sulfonation steps .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- DoE Optimization : Apply Taguchi methods to optimize variables (e.g., solvent ratio, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.